5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine is a chemical compound known for its unique structure and properties It contains a benzenesulfonyl group attached to a triazine ring, which is further substituted with a methoxy group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine typically involves the reaction of benzenesulfonyl chloride with appropriate triazine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the benzenesulfonyl group under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, hydroxylated triazines, and substituted benzenesulfonyl compounds .
Scientific Research Applications
5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonyl chloride
- Methoxytriazine derivatives
- Sulfonamide compounds
Uniqueness
5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
114468-13-2 |
---|---|
Molecular Formula |
C11H11N3O4S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
5-(benzenesulfonylmethyl)-3-methoxy-1-oxido-1,2,4-triazin-1-ium |
InChI |
InChI=1S/C11H11N3O4S/c1-18-11-12-9(7-14(15)13-11)8-19(16,17)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
JOESDKYETBWTEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C[N+](=N1)[O-])CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.